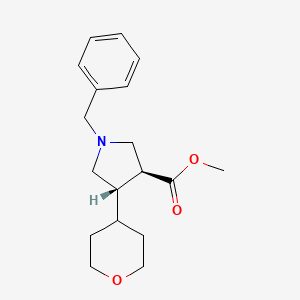

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans

Description

rac-methyl (3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate, trans is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a tetrahydropyran-4-yl (oxan-4-yl) substituent at the 4-position, and a methyl ester at the 3-position. The trans configuration indicates that the substituents at positions 3 and 4 are on opposite sides of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding . Pyrrolidine derivatives are commonly explored as scaffolds for drug discovery, particularly in central nervous system (CNS) and protease inhibitor therapies .

Properties

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJTFOADMNFOV-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@H]1C2CCOCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the oxan-4-yl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Activity

Research has indicated that rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate exhibits promising pharmacological properties:

- Agonistic Activity : It has been studied for its role as a selective agonist in various receptor systems, particularly in the context of metabolic disorders such as obesity and diabetes .

- Potential Anticancer Agent : Preliminary studies suggest that compounds similar to this structure may inhibit key pathways involved in tumor growth, making them candidates for further investigation in cancer therapy .

Neuropharmacology

The compound's structural characteristics allow it to interact with central nervous system receptors, which could lead to applications in treating neurological disorders. Its potential as a neuroprotective agent is under investigation due to its ability to modulate neurotransmitter systems .

Analgesic Properties

Emerging data suggest that rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate may possess analgesic effects, providing a basis for its use in pain management therapies. This is particularly relevant in the context of developing alternatives to opioids for chronic pain relief .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis due to its functional groups that allow for copolymerization. This can lead to the development of novel materials with tailored properties for applications in coatings and biomedical devices.

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to modify its structure could enhance the solubility and bioavailability of therapeutic agents .

Case Study 1: Antidiabetic Activity

A study investigated the effects of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate on glucose metabolism in diabetic rodent models. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as an antidiabetic agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro experiments demonstrated that this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway. These findings support further exploration into its role as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrrolidine ring significantly alter the compound’s properties. Below is a comparative analysis with key analogs:

Key Observations :

- Polarity : The oxan-4-yl ether in the target compound introduces moderate polarity, balancing solubility and membrane permeability, unlike the highly polar trifluoromethyl hydrochloride salt .

- Reactivity: Bromophenyl and cyano-substituted analogs are more reactive in cross-coupling or nucleophilic reactions, whereas the oxan-4-yl group is chemically inert under standard conditions .

Spectral and Crystallographic Data

- IR Spectroscopy : The ester carbonyl stretch (~1675 cm⁻¹) is consistent across analogs, as seen in (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid .

- NMR/MS : Methyl esters in pyrrolidines typically show singlet peaks for the methoxy group at ~3.7 ppm (¹H-NMR) and molecular ion peaks matching calculated masses (e.g., m/z 251 for thienyl analog) .

- Crystallography : Programs like SHELX and SIR97 () are used to determine ring puckering (e.g., tetrahydropyran in oxan-4-yl adopts a chair conformation), influencing steric interactions .

Biological Activity

The compound rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans (CAS Number: 2445749-56-2) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₅NO₄

- Molecular Weight : 319.4 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and an oxane moiety, contributing to its unique pharmacological profile.

Pharmacological Profile

The biological activity of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate has been investigated primarily in the context of its potential as a therapeutic agent. Key findings include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, related compounds in the pyrrolidine class have shown promising results against various cancer cell lines, indicating that structural modifications can enhance potency against specific targets.

- Receptor Interaction : The compound's structure suggests potential interactions with various receptors, including those involved in neurotransmission and cellular signaling pathways. Research on similar compounds indicates that modifications to the pyrrolidine structure can significantly affect binding affinity and efficacy.

- Inhibition Studies : In vitro assays have indicated that derivatives of this compound may inhibit specific enzymes or receptors linked to disease processes, such as cancer proliferation or inflammatory responses.

The mechanisms through which rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate exerts its effects are still under investigation. However, insights from related compounds suggest the following potential mechanisms:

- PARP Inhibition : Similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. This inhibition can lead to increased cytotoxicity in BRCA-mutated cell lines.

- CCR5 Antagonism : Some pyrrolidine derivatives have been identified as CCR5 receptor antagonists, which play a crucial role in HIV infection. This suggests that rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate may also exhibit antiviral properties.

Table 1: Summary of Biological Activities

Research Findings

A study focused on the synthesis and evaluation of pyrrolidine derivatives revealed that compounds with modifications similar to rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate demonstrated significant anticancer activity with low nanomolar potency against targeted receptors . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological efficacy.

Q & A

Q. What are the optimal synthetic routes for rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate, trans, and how is stereochemical integrity maintained?

- Methodological Answer : A common approach involves multi-step synthesis starting from pyrrolidine precursors. Key steps include:

- Hydrogenation : Reduction of pyridinium intermediates (e.g., using H₂ over PtO₂) to generate cis-isomers .

- Isomerization : Treatment with NaOMe in refluxing toluene to convert cis to trans isomers .

- Protection/Deprotection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to stabilize intermediates (e.g., benzyl chloroformate for NH protection) .

- Stereochemical Control : Optical resolution with chiral acids (e.g., L-(-)-di-p-toluoyltartaric acid) to isolate enantiomers .

Q. Which analytical techniques confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related pyrrolidine derivatives .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- NMR Spectroscopy : NOESY/ROESY experiments verify trans stereochemistry by analyzing spatial proximity of protons .

Q. What safety precautions are critical during laboratory handling?

- Methodological Answer :

- Ventilation : Ensure fume hood use to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in sealed containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different protecting groups (e.g., benzyl vs. Boc)?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst) to identify optimal conditions .

- Mechanistic Studies : Use DFT calculations to compare energy barriers for deprotection pathways (e.g., acidolysis of Boc vs. hydrogenolysis of benzyl) .

- Case Study : shows Boc groups improve crystallinity but may reduce solubility, impacting yields in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.